
8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline" is a chemically synthesized molecule that appears to be related to the family of sulfonylated pyrroloquinoline structures. These structures are of significant interest due to their biological activities, particularly as inhibitors of caspase-3, an enzyme that plays a crucial role in apoptosis, or programmed cell death .
Synthesis Analysis
The synthesis of related sulfonylated quinoline compounds has been demonstrated to be efficient and regioselective, particularly when induced by iodine under metal-free conditions. This method has been shown to be highly efficient, with yields up to 92%, and can be conducted on a gram scale with minimal loss of production . Although the exact synthesis of "8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of sulfonylated pyrroloquinolines is characterized by the presence of a sulfonyl group attached to a quinoline or pyrroloquinoline core. The sulfonyl group is typically linked to a nitrogen atom within the core structure, which is essential for the biological activity of these compounds. The presence of additional substituents, such as a 3-methylbenzyl group, can further influence the molecular properties and the potency of the compound as a caspase-3 inhibitor .
Chemical Reactions Analysis
The sulfonylation process is a key chemical reaction in the synthesis of these compounds. The reaction involves the introduction of a sulfonyl group into the quinoline N-oxide, which is facilitated by the use of iodine as a catalyst. This process is highly regioselective, ensuring that the sulfonyl group is attached at the desired position on the core molecule . The chemical reactivity of the sulfonyl group also plays a role in the interaction of the compound with biological targets such as caspase-3.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline" are not explicitly provided in the papers, related sulfonylated pyrroloquinolines have been shown to possess potent inhibitory activity against caspase-3, with IC50 values in the nanomolar range. This suggests that these compounds have a high affinity for the caspase-3 enzyme and can effectively inhibit its activity. The physical properties such as solubility, stability, and molecular weight would be influenced by the specific functional groups present in the compound .
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
Novel pyrrolo[3,2-f]quinoline derivatives have shown promising antiproliferative properties against a panel of cell lines, especially those derived from leukemias. These compounds, characterized by their angular aromatic tricyclic system and methanesulfon-anisidide side chain, do not primarily rely on topoisomerase II poisoning for their cell growth inhibitory effects. Among these, certain derivatives have demonstrated significant potency, indicating their potential in cancer therapy research (Ferlin et al., 2001).
Caspase-3 Inhibition
A novel synthesis approach has yielded 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines, identified as potent inhibitors of caspase-3. This discovery is significant, as caspase-3 plays a crucial role in the execution phase of cell apoptosis, marking these compounds as potential therapeutic agents for diseases where apoptosis regulation is beneficial (Kravchenko et al., 2005).
Anti-Inflammatory Potential
Research into sulfonamide and sulfonyl ester derivatives of quinoline has unveiled their potential as non-acidic, non-steroidal, anti-inflammatory agents. These derivatives were synthesized and assessed for their ROS (Reactive Oxygen Species) inhibitory effects, with several compounds displaying good to moderate anti-inflammatory activity. This positions them as promising candidates for further development into new anti-inflammatory agents (Bano et al., 2020).
Sustainable Synthesis
A study has demonstrated an environmentally benign synthesis of substituted quinolines and pyrimidines, catalyzed by manganese PNP pincer complexes. This method, which involves a sequence of dehydrogenation and condensation steps, highlights the role of quinoline derivatives in sustainable chemistry, offering a practical approach to synthesizing these heterocycles with high atom efficiency (Mastalir et al., 2016).
Radical Scavenging and DNA Oxidation Inhibition
The introduction of ferrocene into imidazo[1,2-a]pyridine by Groebke three-component-reaction has been explored for its radical-scavenging abilities and inhibition of DNA oxidation. Compounds with double ferrocenyl groups coupled with quinoline and ester moieties have shown efficacy in scavenging radicals and protecting DNA from oxidative damage, underlining their potential as antioxidants (Xi & Liu, 2015).
Anticancer and Radiosensitizing Properties
A new series of sulfonamide compounds featuring quinoline and pyrimidoquinoline groups has been synthesized, displaying significant in-vitro anticancer activity against liver cancer cells. Additionally, some of these compounds have shown the ability to enhance the killing effect of γ-radiation, suggesting their utility as anticancer and radiosensitizing agents (Ghorab et al., 2015).
Zukünftige Richtungen
The future directions in the research and development of compounds like “8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline” could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring different synthetic strategies and investigating the influence of various factors on the biological activity of these compounds .
Eigenschaften
IUPAC Name |
8-[1-[(3-methylphenyl)methylsulfonyl]pyrrolidin-3-yl]oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-16-5-2-6-17(13-16)15-27(24,25)23-12-10-19(14-23)26-20-9-3-7-18-8-4-11-22-21(18)20/h2-9,11,13,19H,10,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZCCYXHPDBAIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B3000199.png)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B3000200.png)
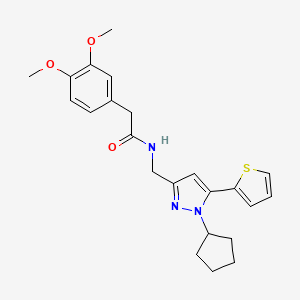
![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B3000202.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B3000203.png)
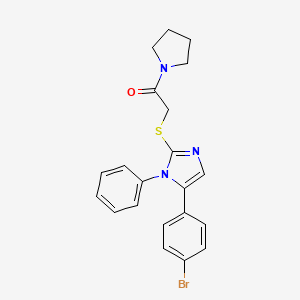
![(8-Methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-phenylmethanone](/img/structure/B3000206.png)
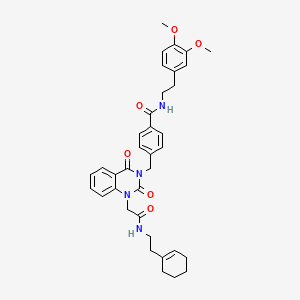
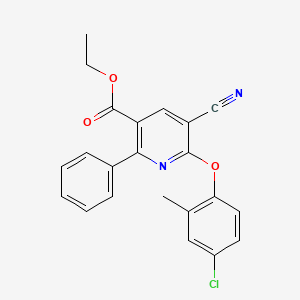
![1-[5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3000210.png)
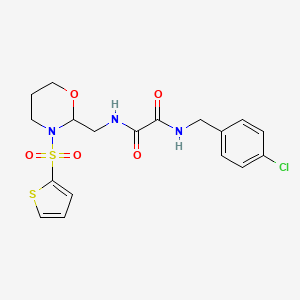
![N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)